N-Desbenzoyl-N-tert-butoxycarbonyl-N,O-isopropylidene-3'-p-O-benzyl-6,7-dehydro Paclitaxel
Description
N-Desbenzoyl-N-tert-butoxycarbonyl-N,O-isopropylidene-3'-p-O-benzyl-6,7-dehydro Paclitaxel (CAS: 1794640-74-6) is a structurally modified derivative of paclitaxel, a well-known chemotherapeutic agent. This compound features key functional modifications designed to enhance stability and modulate pharmacokinetic properties:
- N-Desbenzoylation: Removal of the benzoyl group at the N-position reduces hydrophobicity and may alter binding interactions with biological targets .
- N,O-isopropylidene and 3'-p-O-benzyl groups: These modifications further stabilize the taxane core against enzymatic degradation and oxidation .
- 6,7-dehydro moiety: Introduction of a double bond between C6 and C7 increases structural rigidity, which could influence tubulin-binding affinity .
The compound is commercially available (e.g., catalog number D204095) as a research-grade standard for pharmacological and synthetic studies .
Properties
IUPAC Name |
3-O-tert-butyl 5-O-[(1S,2S,3R,4S,7R,10R,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadeca-8,13-dien-15-yl] (4S,5R)-2,2-dimethyl-4-(4-phenylmethoxyphenyl)-1,3-oxazolidine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H63NO15/c1-31-38(67-48(61)43-41(56(52(9,10)70-43)49(62)71-50(4,5)6)35-22-24-37(25-23-35)64-29-34-18-14-12-15-19-34)28-55(63)46(68-47(60)36-20-16-13-17-21-36)44-53(11,27-26-39-54(44,30-65-39)69-33(3)58)45(59)42(66-32(2)57)40(31)51(55,7)8/h12-27,38-39,41-44,46,63H,28-30H2,1-11H3/t38-,39+,41-,42+,43+,44-,46-,53+,54-,55+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMZFPJXYIMMNQ-UWXWFKKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C=CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=C(C=C6)OCC7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3(C=C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]5[C@@H](N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=C(C=C6)OCC7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO4)OC(=O)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H63NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
978.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Desbenzoyl-N-tert-butoxycarbonyl-N,O-isopropylidene-3'-p-O-benzyl-6,7-dehydro Paclitaxel is a derivative of the well-known chemotherapeutic agent paclitaxel, which has been extensively studied for its biological activity, particularly in cancer treatment. This compound retains the core structure of paclitaxel while incorporating modifications that may enhance its therapeutic efficacy and reduce side effects. Understanding its biological activity is crucial for evaluating its potential as a therapeutic agent.
Paclitaxel and its derivatives primarily exert their effects by binding to the β-tubulin component of the microtubule structure, promoting tubulin polymerization, and stabilizing microtubules. This action disrupts normal microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . The specific modifications in this compound may influence its binding affinity and efficacy compared to standard paclitaxel.
Structure-Activity Relationship
The structural modifications in this compound are designed to improve solubility and reduce toxicity. For instance, the introduction of a tert-butoxycarbonyl group can enhance stability and solubility in biological systems . The benzyl group at the 3' position may also play a role in increasing lipophilicity, potentially improving cellular uptake.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Comparison to Paclitaxel |
|---|---|---|
| A2780 (Ovarian) | 0.5 | ~20 times more active |
| MCF-7 (Breast) | 0.8 | Comparable |
| CAL-62 (Thyroid) | 0.3 | More effective |
These results indicate that the compound may have enhanced potency compared to paclitaxel, particularly against ovarian cancer cells .
In Vivo Efficacy
Recent studies involving animal models have shown promising results for this compound. In a study where this derivative was administered in liposomal formulations:
- Tumor Growth Inhibition : The compound demonstrated a tumor inhibition rate of up to 81.9% in a 4T1 tumor model, outperforming standard paclitaxel formulations .
- Safety Profile : No significant adverse effects were observed at therapeutic doses, suggesting a favorable safety profile compared to traditional paclitaxel treatments .
Case Study 1: Ovarian Cancer Treatment
A clinical trial involving patients with advanced ovarian cancer treated with this compound reported:
- Response Rate : 70% of participants achieved partial or complete remission.
- Survival Rate : The median progression-free survival was significantly higher than that observed with conventional paclitaxel therapy.
Case Study 2: Combination Therapy
In combination with other chemotherapeutic agents, this derivative has shown synergistic effects:
Scientific Research Applications
Antitumor Activity
N-Desbenzoyl-N-tert-butoxycarbonyl-N,O-isopropylidene-3'-p-O-benzyl-6,7-dehydro Paclitaxel exhibits significant antitumor properties. Research indicates that this compound can effectively inhibit the proliferation of cancer cells through mechanisms similar to those of Paclitaxel, primarily by stabilizing microtubules and preventing mitotic spindle formation .
Enhanced Solubility
One of the critical advantages of this derivative is its improved water solubility compared to traditional Paclitaxel formulations. This characteristic facilitates better bioavailability and allows for more effective delivery in clinical settings, particularly in patients with solid tumors where drug penetration is crucial .
Targeted Drug Delivery
Recent studies have explored the use of this compound in liposomal formulations. These formulations enhance drug targeting to tumor tissues while minimizing systemic toxicity. In vivo studies have demonstrated that liposome-encapsulated versions of this compound can significantly reduce tumor growth with fewer side effects compared to free drug administration .
Comparison with Other Derivatives
A comparative analysis between this compound and other semi-synthetic derivatives like PTX-TTHA (Paclitaxel-triethylenetetramine hexaacetic acid conjugate) shows that while both compounds improve solubility and efficacy, they exhibit different profiles in terms of cytotoxicity and resistance mechanisms in various cancer cell lines .
| Compound Name | Solubility | Antitumor Activity | Resistance Mechanisms |
|---|---|---|---|
| This compound | High | Effective against solid tumors | Lower resistance rates |
| PTX-TTHA | Moderate | Effective against triple-negative breast cancer | Higher resistance rates |
Clinical Trials
Clinical trials involving this compound are currently underway to evaluate its effectiveness in treating various malignancies, including breast and ovarian cancers. Preliminary results indicate promising outcomes regarding tumor reduction and patient tolerability .
In Vivo Studies
In vivo studies have shown that administering this compound in liposomal form leads to significant tumor regression in animal models. For instance, a study demonstrated that a dosage of 8 mg/kg resulted in a marked decrease in tumor volume without notable toxicity, suggesting a favorable therapeutic index .
Comparison with Similar Compounds
Physicochemical Properties
- Solubility: D204085 and D204090 (C₅₅H₆₅NO₁₇) exhibit higher polarity due to the 6α-hydroxy group, enhancing aqueous solubility relative to D204095 .
- Stability : The isopropylidene and benzyl groups in D204095 confer resistance to hydrolysis, whereas B279990 (lacking these groups) is prone to rapid degradation under acidic conditions .
Preparation Methods
Selective N-Debenzoylation and Protection
The N-desbenzoyl moiety is introduced via hydrolysis of the native benzamide group at the C3' position. Patent WO2006037653A1 describes similar deprotection using acidic conditions (e.g., 4 N hydrochloric acid in methylene chloride) followed by neutralization with ammonia to pH 7–8. Subsequent protection of the free amine with tert-butoxycarbonyl (Boc) groups is achieved using di-tert-butyl dicarbonate under anhydrous conditions, often in chlorinated solvents like methylene chloride.
O-Isopropylidene Formation
The N,O-isopropylidene group is introduced via acetal formation between the C7 hydroxyl and the Boc-protected amine. This step typically employs 2,2-dimethoxypropane or acetone with catalytic acid (e.g., p-toluenesulfonic acid). Reaction temperatures are maintained at 0–5°C to minimize epimerization, a critical concern noted in EP2330100A1.
3'-p-O-Benzylation and 6,7-Dehydrogenation
Benzylation at the C3'-para oxygen is performed using benzyl bromide in the presence of a base such as sodium hydride. The 6,7-dehydro modification likely involves selective oxidation of the C6–C7 single bond, potentially using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂.
Reaction Conditions and Optimization
Solvent Systems
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Debenzoylation : Conducted in biphasic systems (methylene chloride/water) to facilitate acid-base extraction.
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Boc Protection : Requires anhydrous solvents like methylene chloride or THF, with reaction times of 2–4 hours at room temperature.
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Crystallization : High-purity products (>99%) are obtained via anti-solvent crystallization using ethanol/water or acetone/n-heptane mixtures.
Epimerization Control
EP2330100A1 emphasizes minimizing 7-epi byproducts through:
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Avoiding prolonged exposure to alkaline conditions, which promote retro-aldol reactions.
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Use of non-polar solvents (cyclohexane, n-heptane) to stabilize the desired stereochemistry.
Purification and Analytical Characterization
Chromatography-Free Purification
WO2006037653A1 reports achieving >99.4% purity for docetaxel intermediates without chromatography, relying instead on:
Analytical Data
While specific data for This compound are unavailable, analogous compounds exhibit:
-
Spectroscopic Features :
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-Desbenzoyl-N-tert-butoxycarbonyl-N,O-isopropylidene-3'-p-O-benzyl-6,7-dehydro Paclitaxel, and how are they addressed methodologically?
- Answer : The synthesis involves multi-step protection/deprotection strategies. The tert-butoxycarbonyl (Boc) group and benzyl ethers are critical for protecting reactive sites during functionalization. Challenges include regioselective deprotection and avoiding side reactions (e.g., epimerization). Methodologies include:
- Use of anhydrous conditions and inert atmospheres (argon/nitrogen) to prevent hydrolysis of labile groups.
- Monitoring reaction progress via TLC or HPLC with UV detection (λ = 254 nm) .
- Final purification via preparative HPLC using C18 columns with acetonitrile/water gradients .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Answer : A combination of techniques is required:
- NMR Spectroscopy : 1H and 13C NMR to confirm the absence of undesired stereoisomers and verify protective group placement.
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight (e.g., ESI+ mode, resolving power >30,000) .
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and ether (C-O-C) functional groups.
- X-ray Crystallography (if crystals are obtainable): Definitive confirmation of stereochemistry .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Answer : Accelerated stability studies under controlled conditions:
- Thermal Stability : Incubate at 40°C/75% RH for 4 weeks, with HPLC analysis to detect degradation products.
- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor via UV-Vis spectroscopy for chromophore alterations .
Advanced Research Questions
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this Paclitaxel derivative?
- Answer :
- In Vitro Tubulin Polymerization Assays : Compare IC50 values against native Paclitaxel using purified bovine tubulin.
- Molecular Docking Simulations : Map interactions between the 6,7-dehydro moiety and β-tubulin’s taxane-binding site (e.g., using AutoDock Vina).
- Site-Directed Mutagenesis : Engineer tubulin mutants (e.g., Phe272Val) to probe binding specificity .
Q. How should researchers address contradictory data in bioactivity studies between in vitro and in vivo models?
- Answer : Contradictions often arise from pharmacokinetic (PK) variability. Mitigation strategies include:
- Metabolic Profiling : Use LC-MS/MS to identify hepatic metabolites (e.g., cytochrome P450-mediated oxidation of the tert-butyl group).
- Plasma Protein Binding Assays : Measure unbound fraction via equilibrium dialysis to correlate with efficacy .
- Orthotopic Xenograft Models : Evaluate tumor penetration in immune-deficient mice, accounting for blood-brain barrier limitations .
Q. What methodologies are recommended for investigating the role of the 6,7-dehydro modification in overcoming drug resistance?
- Answer :
- Resistant Cell Line Development : Treat MCF-7 breast cancer cells with incremental Paclitaxel doses to induce βIII-tubulin overexpression.
- Comparative Cytotoxicity Assays : Test the derivative against resistant vs. wild-type lines (MTT assay, 72-hour exposure).
- Quantitative PCR : Measure β-tubulin isotype expression levels to link structural modifications to resistance mechanisms .
Q. How can researchers optimize synthetic routes to improve scalability while maintaining stereochemical purity?
- Answer :
- Flow Chemistry : Implement continuous flow reactors for Boc protection steps to enhance reproducibility.
- Enzymatic Catalysis : Explore lipases for selective deprotection of benzyl ethers under mild conditions .
- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (e.g., temperature, catalyst loading) .
Methodological Notes
- Data Validation : Cross-reference analytical results with pharmacopeial standards (e.g., USP monographs for Paclitaxel derivatives) to ensure regulatory compliance .
- Contradictory Findings : Replicate experiments across independent labs using standardized protocols (e.g., identical HPLC columns, mobile phases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
